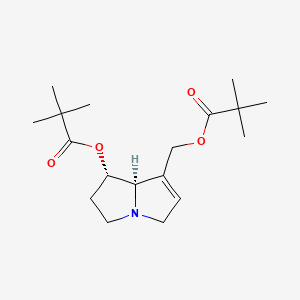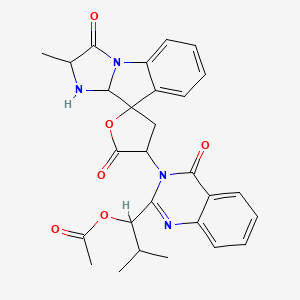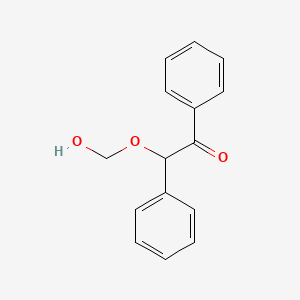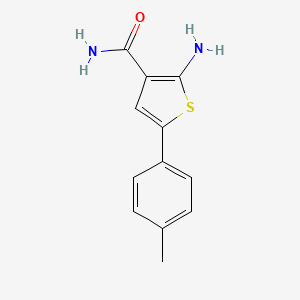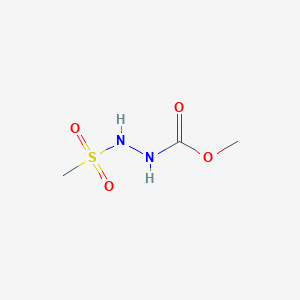![molecular formula C11H14ClNO4 B14612770 Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- CAS No. 60082-53-3](/img/structure/B14612770.png)
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is an organic compound with a complex structure that includes a chloroacetamide group and a dihydroxypropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- typically involves the chloroacetylation of 4-(2,3-dihydroxypropoxy)aniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloroacetamide group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted acetamides .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and organism being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)acetamide
- Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide)
Uniqueness
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is unique due to its dihydroxypropoxyphenyl group, which imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
60082-53-3 |
|---|---|
Molekularformel |
C11H14ClNO4 |
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO4/c12-5-11(16)13-8-1-3-10(4-2-8)17-7-9(15)6-14/h1-4,9,14-15H,5-7H2,(H,13,16) |
InChI-Schlüssel |
QBOWLLHHQGWOPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCl)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)

